REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].[CH3:16][C:17]([CH3:19])=O>>[C:4]([C:3]1[CH2:16][CH2:17][CH2:19][O:7][C:2]=1[CH3:1])(=[O:6])[CH3:5] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
1.3 mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
1,3-bromochloropropane
|
Quantity
|
1.6 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 130.4 g
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with four 150-ml
|
Type
|
EXTRACTION
|
Details
|
portions of dry acetone, the combined acetone extract
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue is subjected to fractionated distillation in vacuum, on a Vigreux column
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1CCCOC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |